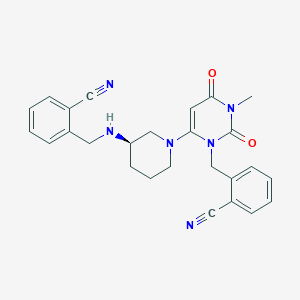
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the methyl group at the 5-position of the pyridine ring, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent functionalization of the pyridine ring. One common method involves the reaction of 3-aminopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to form the silyl-protected intermediate. This intermediate is then further reacted with formaldehyde to introduce the methyl group, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can yield primary or secondary amines.
Scientific Research Applications
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The silyloxy group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amine group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
- 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is unique due to the presence of both the silyloxy and amine groups, which confer distinct chemical properties and reactivity. The silyloxy group provides protection and stability, while the amine group offers versatility in chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C12H22N2OSi |
|---|---|
Molecular Weight |
238.40 g/mol |
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-amine |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9,13H2,1-5H3 |
InChI Key |
JSWDTKISBLZJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


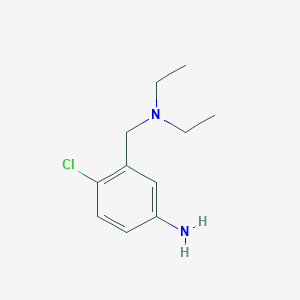
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
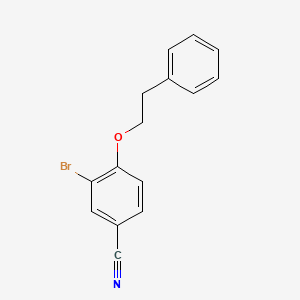
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
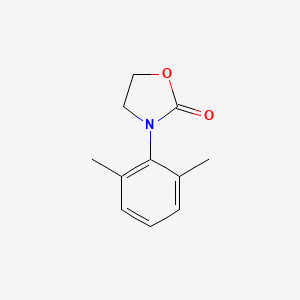
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
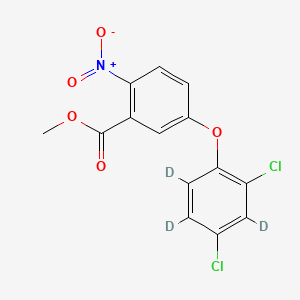
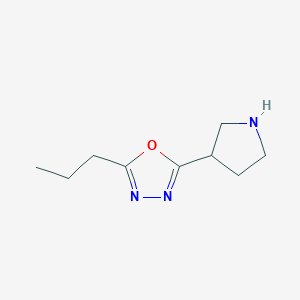
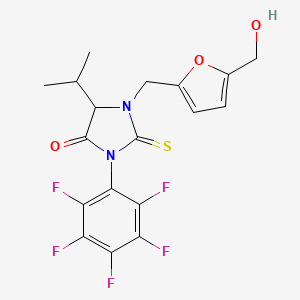
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
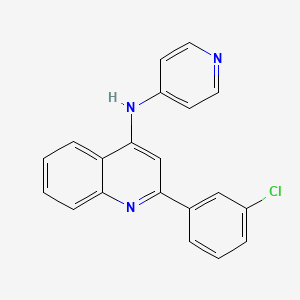
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

